Cas no 477567-49-0 (ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)

Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a 2-methoxybenzamido group and an ester functionality. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The methoxy and ester groups enhance solubility and reactivity, facilitating further derivatization. Its well-defined molecular architecture ensures consistent performance in heterocyclic chemistry, making it valuable for research in drug discovery and material science. The compound’s stability under standard conditions allows for straightforward handling and storage, supporting its utility in complex synthetic pathways.
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate structure
477567-49-0 structure
Product name:ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
CAS No:477567-49-0
MF:C16H17NO4S
MW:319.37548327446
CID:6074606
PubChem ID:24046271

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
    • AKOS008444782
    • 477567-49-0
    • F0882-0771
    • Oprea1_069648
    • Inchi: 1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)20-3/h5-9H,4H2,1-3H3,(H,17,18)
    • InChI Key: QETXGGSGWHILCI-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)C=C1NC(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 319.08782920g/mol
  • Monoisotopic Mass: 319.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.9Ų
  • XLogP3: 3.7

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0771-2mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0882-0771-2μmol
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0771-4mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-0771-40mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0882-0771-20mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-0771-1mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-0771-3mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-0771-10mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0882-0771-5mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-0771-15mg
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
477567-49-0 90%+
15mg
$89.0 2023-05-17

Additional information on ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate

Professional Introduction to Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-49-0)

Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-49-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines elements of thiophene, amide, and ester functionalities, making it a versatile scaffold for the development of novel bioactive molecules.

The molecular framework of Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate consists of a thiophene ring substituted at the 3-position with a methyl group and at the 5-position with an amide linkage to a 2-methoxybenzamide moiety. The presence of an ester group at the 2-position of the thiophene ring further enhances its reactivity and potential for chemical modification. This structural configuration positions the compound as a promising candidate for further exploration in drug discovery programs.

In recent years, there has been a growing interest in thiophene derivatives due to their demonstrated biological activities across various therapeutic areas. Thiophenes, as heterocyclic compounds, exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The amide and ester functionalities in Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate contribute to its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in the synthesis of targeted therapeutics. The methoxy group on the benzamide moiety not only influences the electronic properties of the molecule but also serves as a handle for further functionalization. This allows chemists to tailor the compound’s properties by introducing additional substituents or modifying existing ones, thereby fine-tuning its biological activity.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of effective drugs. By systematically varying different parts of the molecular structure, researchers can identify key interactions with biological targets. The< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate scaffold provides a rich platform for such investigations, enabling the exploration of novel pharmacological profiles.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Thiophenes, in particular, have been extensively studied for their role in medicinal chemistry due to their ability to mimic natural products and exhibit diverse biological activities. The< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate, with its unique structural features, aligns well with this trend and offers new opportunities for therapeutic innovation.

In addition to its potential as a lead compound, Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate may also serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization through various chemical transformations, including hydrolysis, reduction, and coupling reactions. This flexibility makes it a valuable building block for synthetic chemists working on drug discovery projects.

The compound’s< strong>Ester group at the 2-position is particularly noteworthy, as esters are commonly used in medicinal chemistry due to their stability and ease of modification. This feature could be exploited to develop prodrugs or to introduce additional functional groups through enzymatic or chemical hydrolysis. Such modifications can enhance bioavailability or target specificity, making< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate a versatile tool in drug design.

The< strong>methyl group at the 3-positionof thiophene ring also plays a crucial role in determining the compound’s overall properties. Methyl groups are known to influence both physical and chemical characteristics, including solubility and metabolic stability. By studying how this substituent affects biological activity, researchers can gain insights into structure-activity relationships that may guide future drug development efforts.

The< strong>amide linkage between thiophene and benzamideis another key feature that contributes to the compound’s potential bioactivity. Amides are common motifs in biologically active molecules due to their ability to form hydrogen bonds and interact with specific biological targets. The presence of this amide bond in< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate suggests that it may have interactions with proteins or enzymes involved in disease pathways.

In conclusion,< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate(CAS No. 477567-49-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for exploring new therapeutic agents targeting various diseases. By leveraging its reactivity and functional groups, researchers can develop novel molecules with improved efficacy and selectivity.

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